Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate is a chemical compound with the molecular formula C25H42O5 and a molecular weight of 422.598 g/mol . This compound features a furan ring substituted with a hexyl group and an octyl chain, making it a unique ester derivative of propanedioic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate typically involves the esterification of propanedioic acid with the corresponding alcohol, 8-(5-hexylfuran-2-yl)octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan ring and ester groups. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
8-(5-hexylfuran-2-yl)octanoic acid: A similar compound with a carboxylic acid group instead of ester groups.
Octanoic acid: A simpler fatty acid with a straight-chain structure.
Uniqueness
Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate is unique due to its combination of a furan ring, a hexyl group, and an octyl chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
88647-06-7 |
---|---|
Molecular Formula |
C25H42O5 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
diethyl 2-[8-(5-hexylfuran-2-yl)octyl]propanedioate |
InChI |
InChI=1S/C25H42O5/c1-4-7-8-13-16-21-19-20-22(30-21)17-14-11-9-10-12-15-18-23(24(26)28-5-2)25(27)29-6-3/h19-20,23H,4-18H2,1-3H3 |
InChI Key |
RZYKRAHBNRGERH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(O1)CCCCCCCCC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.